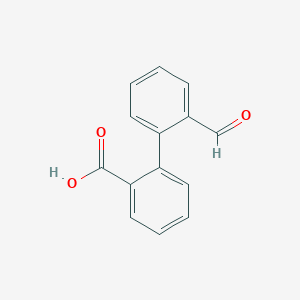

2-(2-formylphenyl)benzoic Acid

Descripción

Propiedades

IUPAC Name |

2-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEWGTWUNXITOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383354 | |

| Record name | 2-(2-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6720-26-9 | |

| Record name | 2-(2-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6720-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling Reaction

One of the most widely used methods to prepare 2-(2-formylphenyl)benzoic acid and its analogs is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling involves the reaction of an aryl halide with an arylboronic acid under mild conditions, allowing for the formation of the biphenyl core with high functional group tolerance.

-

- React 2-formylphenylboronic acid with a halogenated benzoic acid derivative (e.g., 2-bromobenzoic acid).

- Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as the catalyst.

- Employ bases such as K₂CO₃ or Na₂CO₃ in aqueous-organic solvent mixtures (e.g., toluene/water or dioxane/water).

- Reaction temperature: 80–100 °C.

- Reaction time: 6–24 hours.

-

- High regioselectivity.

- Mild conditions preserve the aldehyde group.

- Scalable for industrial production with continuous flow reactors.

Yields: Typically range from 60% to 85% depending on substrate purity and reaction optimization.

Direct Formylation of Biphenyl Derivatives

Another approach involves the direct formylation of biphenyl compounds bearing a benzoic acid group. This is commonly achieved using electrophilic aromatic substitution with formylating agents such as dichloromethyl methyl ether in the presence of Lewis acids like aluminum chloride.

-

- Start with biphenyl-2-carboxylic acid.

- Treat with dichloromethyl methyl ether and AlCl₃ under anhydrous conditions.

- Control temperature carefully (0–5 °C initially, then room temperature).

- Reaction time: 2–6 hours.

-

- Requires strict moisture control.

- Potential for polyformylation or side reactions.

- Moderate yields (40–60%) due to competing reactions.

Bromination and Hydrolysis Route (for 2-Formylbenzoic Acid Analogues)

Though more common for simpler analogs like 2-formylbenzoic acid, bromination of phenol derivatives followed by hydrolysis can be adapted for related compounds.

-

- Brominate phenol or phthalide derivatives at controlled temperature (140–145 °C).

- Pass bromine slowly to avoid excess vapor.

- Hydrolyze the brominated intermediate in aqueous conditions.

- Isolate the product by cooling and precipitation.

Yield: Approximately 60% for o-carboxybenzaldehyde, a related compound.

Industrial Production Considerations

- Continuous Flow Reactors: Industrial synthesis often employs continuous flow systems for Suzuki-Miyaura coupling to enhance reproducibility, safety, and scalability.

- Green Chemistry: Use of recyclable catalysts, solvent recycling, and waste minimization are increasingly integrated.

- Purification: Recrystallization from ethanol or column chromatography on silica gel is standard to achieve high purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-formylphenylboronic acid + aryl halide, Pd catalyst, base, 80–100 °C | Mild, high selectivity, scalable | Requires Pd catalyst, cost | 60–85 |

| Direct Formylation (Electrophilic) | Biphenyl-2-carboxylic acid + dichloromethyl methyl ether + AlCl₃, anhydrous | Direct formylation, simple reagents | Moisture sensitive, moderate yield | 40–60 |

| Bromination and Hydrolysis | Phenol or phthalide + bromine, hydrolysis | Established for related compounds | Less selective, moderate yield | ~60 |

Research Findings and Optimization Notes

- Catalyst Selection: Pd(dppf)Cl₂ has shown improved catalytic activity and stability over Pd(PPh₃)₄ in Suzuki couplings for biphenyl systems.

- Base Effects: Potassium carbonate provides better yields and cleaner reactions compared to sodium carbonate in aqueous-organic media.

- Solvent Systems: Mixed solvents (e.g., dioxane/water) enhance solubility of reactants and improve reaction rates.

- Temperature Control: Maintaining 80–90 °C avoids decomposition of the aldehyde group.

- Purification: Recrystallization from ethanol/water mixtures yields high-purity product suitable for further applications.

Analytical Characterization Post-Synthesis

- NMR Spectroscopy: ^1H NMR shows aldehyde proton signals near δ 10 ppm; aromatic protons appear between δ 7–8 ppm.

- FT-IR Spectroscopy: Characteristic C=O stretches at ~1700 cm⁻¹ for both aldehyde and carboxylic acid groups.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with this compound.

- X-ray Crystallography: Used to confirm molecular structure and substitution pattern, with typical bond lengths and dihedral angles consistent with biphenyl systems.

Aplicaciones Científicas De Investigación

2-(2-Formylphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.

Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-formylphenyl)benzoic acid depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is converted to a hydroxyl group through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

The following analysis compares 2-(2-formylphenyl)benzoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological interactions.

Substituent Effects on Receptor Binding Affinity

Key Compounds :

2-Benzoylbenzoic acid

2-(4-Methylbenzoyl)benzoic acid

2-(4-Methoxybenzoyl)benzoic acid

A study evaluated these compounds for their binding to T1R3 receptors, a class of taste receptors. The ΔGbinding values (Table 1) revealed that electron-donating substituents (e.g., -CH₃, -OCH₃) on the benzoyl group enhance receptor affinity compared to unsubstituted 2-benzoylbenzoic acid. For example, 2-(4-methoxybenzoyl)benzoic acid exhibited the lowest ΔGbinding (-7.2 kcal/mol), indicating stronger binding . In contrast, this compound’s aldehyde group may introduce steric hindrance or electronic effects that modulate interactions differently.

Table 1: ΔGbinding Values for Benzoyl-Substituted Benzoic Acids

| Compound | ΔGbinding (kcal/mol) |

|---|---|

| 2-Benzoylbenzoic acid | -6.5 |

| 2-(4-Methylbenzoyl)benzoic acid | -6.8 |

| 2-(4-Methoxybenzoyl)benzoic acid | -7.2 |

Structural Isomerism and Bioactivity

3-(2-Formylphenyl)benzoic acid (CAS 205871-52-9), a meta-substituted isomer, demonstrates how positional changes influence properties.

2-Formylbenzoic acid (2-carboxybenzaldehyde), a simpler analog with both functional groups on the same benzene ring, exhibits higher acidity due to intramolecular hydrogen bonding between the aldehyde and carboxylic acid groups. This property is critical in catalysis and metal chelation .

Chlorinated Derivatives and Toxicity

2-Chloro-4-(2-formylphenyl)benzoic acid () introduces a chlorine atom at the para position of the benzoic acid ring. This contrasts with the non-chlorinated parent compound, whose toxicological profile remains less documented .

Sulfur-Containing Analogs

BENZOIC ACID, 2-[(2-FORMYLPHENYL)DITHIO] (CAS 13616-79-0) incorporates a dithio linkage, which may confer redox activity or metal-binding capabilities. Such derivatives are explored in materials science for self-assembling monolayers or as enzyme inhibitors .

Actividad Biológica

2-(2-formylphenyl)benzoic acid, an organic compound with the molecular formula C₁₄H₁₀O₃, is characterized by its unique structural features, including a benzoic acid moiety and a formyl group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.

The compound features two functional groups: a carboxylic acid (−COOH) and an aldehyde (−CHO). These groups contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. The presence of both acidic and reactive aldehyde groups makes it versatile for synthetic organic chemistry, allowing participation in various reactions such as aldol condensation and nucleophilic addition.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria suggest strong antibacterial properties.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Bacillus subtilis | 50 | Moderate |

| Escherichia coli | >100 | No Activity |

| Pseudomonas aeruginosa | >100 | No Activity |

The mechanism of action for its antimicrobial effects is believed to involve the inhibition of essential enzymes required for bacterial growth.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have indicated that it can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in tumor growth.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate |

| HeLa (Cervical Cancer) | 20 | Moderate |

| A549 (Lung Cancer) | 30 | Low |

The underlying mechanisms are still under investigation but may involve the modulation of apoptosis pathways and inhibition of oncogenic signaling.

Case Studies

- Antimicrobial Study : A recent study evaluated the effectiveness of various substituted phenyl derivatives against A. baumannii, highlighting the enhanced potency of compounds with fluorine substitutions. The findings suggest that structural modifications can significantly impact biological activity, making derivatives of this compound a subject for further exploration .

- Anticancer Research : Another research effort focused on synthesizing derivatives of this compound to enhance anticancer activity. The study found that certain modifications increased cytotoxicity against breast cancer cells, implying that further structural optimization could yield more effective therapeutic agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For antimicrobial properties, it is believed to inhibit key enzymes involved in bacterial metabolism. In cancer cells, it may induce apoptosis or inhibit proliferation by interfering with signaling pathways crucial for cell survival and growth.

Análisis De Reacciones Químicas

Oxidative C–C Bond Cleavage Reactions

2-(2-Formylphenyl)benzoic acid undergoes acid-catalyzed air-oxidative fragmentation. Under toluene at 80°C with methanesulfonic acid, the compound cleaves to form benzoic acid derivatives (e.g., methyl-2-(3-oxo-3-aryl)benzoates) in high yields (up to 88%) . Temperature and solvent polarity critically influence reaction efficiency :

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 80 | 72 | 88 |

| THF | 80 | 72 | 85 |

| Acetic acid | 80 | 72 | 38 |

The mechanism involves acid-promoted activation of the aldehyde, followed by oxygen-mediated cleavage (Scheme 1) . Air/O₂ is essential, as reactions under inert atmospheres yield negligible product .

Biological Interactions: Cholinesterase Reactivation

This compound shows efficacy in reactivating acetylcholinesterase (AChE) inhibited by organophosphates like diazinon :

| Experiment Type | Serum ChE Reactivation (%) | Brain ChE Reactivation (%) |

|---|---|---|

| In vitro | 85 | 78 |

| In vivo (mice) | <10 | 62 |

The proposed mechanism involves a Wittig-like reaction between the aldehyde group and phosphorylated serine residues in AChE, displacing the organophosphate . This non-oxime pathway offers reduced toxicity (LD₅₀ = 963 mg/kg in mice) .

Nucleophilic Addition and Condensation Reactions

The aldehyde group participates in:

-

Aldol condensation with ketones/enolates, forming α,β-unsaturated carbonyl derivatives.

-

Nucleophilic addition by amines or alcohols, yielding imines or hemiacetals.

Reactions typically occur in anhydrous solvents (e.g., THF) at ambient to mild heating conditions (25–60°C).

Photocatalytic Deuteration

Under visible light with a TBADT catalyst, the formyl C–H bond undergoes hydrogen-deuterium exchange using D₂O (up to 95% deuteration) . This reaction is selective for aldehydes over other C(sp³)–H bonds .

Key Mechanistic Insights

-

Acid catalysis enhances electrophilicity at the aldehyde, facilitating cleavage or cyclization .

-

Steric effects influence regioselectivity in heterocycle formation .

-

Solvent polarity modulates reaction rates and pathways (e.g., aprotic solvents favor cyclodehydration) .

This compound’s versatility in synthesis and bioactivity underscores its utility in medicinal chemistry and materials science. Further studies are needed to optimize catalytic applications and in vivo therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-formylphenyl)benzoic acid, and how can purity be optimized?

- Methodological Answer : The compound is often synthesized via ozonolysis of polycyclic aromatic hydrocarbons (e.g., phenanthrene) adsorbed on activated carbon, as observed in environmental oxidation studies . Key steps include:

- Reaction Setup : Use powdered activated carbon as a catalyst under wet air oxidation conditions.

- Purification : Employ column chromatography or preparative thin-layer chromatography (TLC) with polar solvents (e.g., ethyl acetate/methanol mixtures) to isolate the product .

- Validation : Confirm purity via high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) .

Q. How is this compound identified in complex environmental samples?

- Methodological Answer : Advanced analytical techniques are critical:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for volatile derivatives; trimethylsilylation enhances detection .

- Liquid Chromatography-High-Resolution MS (LC-HRMS) : Effective for polar, non-volatile forms, with electrospray ionization (ESI) in negative mode for carboxylate detection .

- Cross-Validation : Compare retention times and fragmentation patterns with synthesized standards .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for material design?

- Methodological Answer : Density functional theory (DFT) is widely used:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for thermochemical properties .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.

- Applications : Predict redox potentials, acid dissociation constants (pKa), and charge distribution for coordination chemistry studies .

Q. What strategies resolve contradictions in structural assignments of this compound derivatives in ozonolysis studies?

- Methodological Answer : Ambiguities arise from overlapping chromatographic peaks or isomeric products:

- Tandem MS (MS/MS) : Resolve isobars by analyzing collision-induced dissociation (CID) patterns .

- Isotopic Labeling : Track oxygen incorporation during ozonolysis to confirm reaction pathways .

- Computational NMR : Compare calculated H/C chemical shifts with experimental data using Gaussian-based models .

Q. How can crystallography elucidate the solid-state behavior of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (100 K) to minimize disorder .

- Refinement : Employ SHELXL for small-molecule refinement, with Hirshfeld surface analysis to study intermolecular interactions (e.g., hydrogen bonding between formyl and carboxylic groups) .

Q. What in vitro models predict the metabolic fate of this compound in biological systems?

- Methodological Answer : Leverage enzymatic assays and microsomal studies:

- Phase I Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify hydroxylation or oxidation products .

- Phase II Conjugation : Test glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms .

- Analytical Workflow : Use LC-HRMS with MetabolitePilot™ or XCMS Online for metabolite identification .

Specialized Applications

Q. How does this compound contribute to secondary organic aerosol (SOA) formation?

- Methodological Answer : Environmental chamber studies simulate atmospheric conditions:

- Ozonolysis Experiments : React indene or methylstyrene with ozone in EUPHORE chambers, followed by aerosol collection on filters .

- Product Analysis : Detect 2-formyl benzoic acid (m/z 149⁻ via API-AMS) as a key SOA component .

- Kinetic Modeling : Use Master Chemical Mechanism (MCM) to quantify yield and reactivity .

Q. Can this compound serve as a ligand precursor for metal-organic frameworks (MOFs)?

- Methodological Answer : Functionalize the formyl group for coordination:

- Schiff Base Formation : React with primary amines (e.g., ethylenediamine) to generate tridentate ligands .

- MOF Synthesis : Combine with transition metals (e.g., Co) under solvothermal conditions; characterize porosity via BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.